2-(2,3,4-Trifluorophenyl)ethan-1-amine
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Overview
Description
Benzeneethanamine, 2,3,4-trifluoro- is an organic compound characterized by the presence of a benzene ring substituted with an ethanamine group and three fluorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2,3,4-trifluoro- typically involves the trifluoromethylation of benzeneethanamine. One common method is the reaction of benzeneethanamine with trifluoromethylating agents such as Langlois reagent (sodium trifluoromethanesulfinate) in the presence of a catalyst . The reaction conditions often include the use of organic solvents like tetrahydrofuran (THF) and temperatures ranging from -50°C to -110°C .
Industrial Production Methods
Industrial production of Benzeneethanamine, 2,3,4-trifluoro- can be achieved through a multi-step process involving the trifluoromethylation of benzene derivatives followed by amination. The process is designed to be scalable and efficient, with high atom economy and product purity .
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2,3,4-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium thiocyanate (NaSCN) and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated amines, quinones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzeneethanamine, 2,3,4-trifluoro- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 2,3,4-trifluoro- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine: The parent compound without the trifluoromethyl groups.
Benzeneethanamine, 3,4,5-trimethoxy-: A similar compound with methoxy groups instead of fluorine atoms.
Benzeneethanamine, 4-(trifluoromethoxy)-: Another trifluoromethylated derivative with different substitution patterns.
Uniqueness
Benzeneethanamine, 2,3,4-trifluoro- is unique due to the specific positioning of the trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and unique electronic effects that influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C8H8F3N |
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Molecular Weight |
175.15 g/mol |
IUPAC Name |
2-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2H,3-4,12H2 |
InChI Key |
QXYVGPGEWUSUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCN)F)F)F |
Origin of Product |
United States |
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